molecular formula C11H16BrNO B8163782 3-Bromo-2-isobutoxy-5-methylaniline

3-Bromo-2-isobutoxy-5-methylaniline

Cat. No.: B8163782
M. Wt: 258.15 g/mol
InChI Key: BKTOQKBUYIIAAN-UHFFFAOYSA-N
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Description

3-Bromo-2-isobutoxy-5-methylaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, featuring a bromine atom, an isobutoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isobutoxy-5-methylaniline typically involves multiple steps. One common method starts with the bromination of 2-isobutoxy-5-methylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isobutoxy-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-isobutoxy-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isobutoxy-5-methylaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-isobutoxy-5-methylaniline is unique due to the combination of its functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-bromo-5-methyl-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7(2)6-14-11-9(12)4-8(3)5-10(11)13/h4-5,7H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTOQKBUYIIAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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